2-Ethoxy-1-naphthoic acid
Overview
Description
2-Ethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the second position and a carboxylic acid group at the first position on the naphthalene ring. This compound is typically found as a white to pale brown crystalline powder and is known for its unique chemical properties and applications in various fields .
Synthetic Routes and Reaction Conditions:
Esterification Method: One common method involves the esterification of 2-hydroxy-1-naphthaldehyde with ethanol in the presence of a catalyst such as sodium bisulfate monohydrate.
Grignard Reaction: Another method involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with magnesium powder and carbon dioxide.
Industrial Production Methods: The industrial production of this compound typically follows the esterification method due to its simplicity and cost-effectiveness. The process involves large-scale refluxing and crystallization steps to ensure high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an alkaline medium.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products:
Oxidation: The major product is often a more oxidized form of the naphthoic acid derivative.
Substitution: Depending on the nucleophile used, different substituted naphthoic acids can be formed.
Scientific Research Applications
2-Ethoxy-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and fluorescent brightening agents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The ethoxy group and carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-Bromo-2-naphthalenecarboxylic acid: Contains a bromine atom instead of an ethoxy group.
Uniqueness: 2-Ethoxy-1-naphthoic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-ethoxynaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFBSSDLYGWAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062277 | |
Record name | 2-Ethoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-00-2 | |
Record name | 2-Ethoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the acyl chloride of 2-ethoxy-1-naphthoic acid be isolated in its pure form?
A: Yes, a novel method described in recent research [] allows for the isolation of 1-chloroformyl-2-ethoxynaphthalene (the acyl chloride of this compound) in its crystalline form. This method involves adding an extracting agent like n-hexane, petroleum ether, or silyl ether directly to the acyl chloride solution, leading to the crystallization of the desired product. This approach simplifies the production process, reduces byproducts, and results in a high-purity product suitable for large-scale production [].
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